Product packaging for 3-Amino-2-cycloheptylpropanamide(Cat. No.:)

3-Amino-2-cycloheptylpropanamide

Cat. No.: B13183841
M. Wt: 184.28 g/mol
InChI Key: IRNUWBPXSAAYIW-UHFFFAOYSA-N
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Description

3-Amino-2-cycloheptylpropanamide (CAS 1784393-69-6) is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It features a propanamide backbone substituted with an amino group and a cycloheptyl ring, a structure that classifies it among substituted alkylamide compounds of research interest . Compounds within this structural class have been investigated in various research contexts, including studies related to neurological pathways . The cycloheptyl moiety contributes significant lipophilicity, which can influence the compound's absorption and distribution properties in experimental models. As a versatile building block, this compound is primarily used in organic synthesis and pharmaceutical research for the construction of more complex molecules. It is intended for use by qualified researchers as a reference standard or a synthetic intermediate in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B13183841 3-Amino-2-cycloheptylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-amino-2-cycloheptylpropanamide

InChI

InChI=1S/C10H20N2O/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H2,12,13)

InChI Key

IRNUWBPXSAAYIW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(CN)C(=O)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Cycloheptylpropanamide

Reactions of the Primary Amine Group on the Propanamide Scaffold

The primary amine of 3-Amino-2-cycloheptylpropanamide is a key site for chemical modifications. Its nucleophilic character allows it to react with a range of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Primary amines, such as the one present in this compound, can act as nucleophiles in substitution reactions with halogenoalkanes. studymind.co.uklibretexts.org These reactions proceed via a nucleophilic substitution mechanism, where the nitrogen atom's lone pair attacks the electrophilic carbon of the halogenoalkane, displacing the halide leaving group. youtube.com

The initial reaction between this compound and a halogenoalkane (e.g., bromoethane) would result in the formation of a secondary amine. chemguide.co.uk This reaction, however, does not typically stop at the secondary amine stage. The newly formed secondary amine is also nucleophilic and can react with another molecule of the halogenoalkane to produce a tertiary amine. libretexts.orgchemguide.co.uk This process can continue to form a quaternary ammonium (B1175870) salt. libretexts.org To favor the formation of the secondary amine and avoid over-alkylation, reaction conditions such as the stoichiometry of the reactants would need to be carefully controlled.

Table 1: Products of Nucleophilic Substitution of this compound with a Halogenoalkane (R-X)

ReactantProductProduct Class
This compoundN-Alkyl-3-amino-2-cycloheptylpropanamideSecondary Amine
N-Alkyl-3-amino-2-cycloheptylpropanamideN,N-Dialkyl-3-amino-2-cycloheptylpropanamideTertiary Amine
N,N-Dialkyl-3-amino-2-cycloheptylpropanamideTrialkyl(3-ammonio-2-cycloheptylpropanamide) HalideQuaternary Ammonium Salt

The primary amine of this compound can readily undergo acylation reactions with acyl chlorides and acid anhydrides. studymind.co.uk This reaction is a nucleophilic addition-elimination process. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (chloride or carboxylate) results in the formation of an N-substituted amide derivative. studymind.co.uk For instance, the reaction with propanoyl chloride would yield N-(3-oxo-1-(cycloheptyl)propan-2-yl)propanamide. studymind.co.uk

Alkylation reactions, as discussed in the previous section, involve the reaction of the amine with alkyl halides. youtube.com The chemoselectivity of reactions with electrophiles can sometimes be influenced by the solvent and base used. mdpi.com

Table 2: Representative Acylation Reactions of this compound

Acylating AgentProduct
Acetyl ChlorideN-(1-cycloheptyl-3-oxopropan-2-yl)acetamide
Propanoic Anhydride (B1165640)N-(1-cycloheptyl-3-oxopropan-2-yl)propanamide
Benzoyl ChlorideN-(1-cycloheptyl-3-oxopropan-2-yl)benzamide

Primary amines react with aldehydes and ketones to form imines, which are also known as Schiff bases. youtube.commasterorganicchemistry.comnih.gov This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.commasterorganicchemistry.com The reaction is typically reversible and is often catalyzed by acid. lumenlearning.comlibretexts.org

The formation of imines from this compound would involve reacting it with an aldehyde or a ketone. youtube.com For example, reaction with benzaldehyde (B42025) would produce a Schiff base with a C=N double bond, where the nitrogen is bonded to the cycloheptylpropanamide moiety and the carbon is part of the former aldehyde. youtube.com The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it protonates the primary amine, rendering it non-nucleophilic. lumenlearning.comlibretexts.org

Table 3: Examples of Imine Formation with this compound

Carbonyl CompoundProduct (Imine/Schiff Base)
FormaldehydeN-(methylene)-3-amino-2-cycloheptylpropanamide
AcetoneN-(propan-2-ylidene)-3-amino-2-cycloheptylpropanamide
BenzaldehydeN-benzylidene-3-amino-2-cycloheptylpropanamide

Derivatization for Subsequent Synthetic Transformations

The reactions of the primary amine group provide a versatile platform for the derivatization of this compound. These derivatizations can be used to introduce a wide range of functional groups and structural motifs, thereby modifying the properties of the parent molecule.

The nucleophilic substitution and acylation reactions described above are fundamental for building more complex molecular architectures. researchgate.net For example, the introduction of different alkyl or acyl groups can alter the lipophilicity and other physicochemical properties of the molecule. mdpi.com

The formation of imines (Schiff bases) is another important derivatization strategy. fabad.org.trnih.govchemmethod.com Imines themselves can be key intermediates in further synthetic transformations. masterorganicchemistry.com For instance, they can be reduced to form secondary amines, a process known as reductive amination. masterorganicchemistry.com This two-step sequence of imine formation followed by reduction provides an alternative route to the N-alkylation of amines.

Furthermore, the introduction of specific functional groups through these derivatization reactions can enable subsequent cyclization reactions or the attachment of the molecule to solid supports or other biomolecules. The ability to selectively modify the primary amine group makes this compound a potentially useful building block in medicinal and organic chemistry.

Advanced Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra serve as the initial step in structural analysis, revealing the types and numbers of hydrogen and carbon atoms present.

The ¹H NMR spectrum of 3-Amino-2-cycloheptylpropanamide would be expected to show distinct signals for the protons of the propanamide backbone, the primary amine, the primary amide, and the cycloheptyl ring. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and functional groups. For instance, the protons on the carbon bearing the amino group (C3) would appear downfield compared to a simple alkane due to the deshielding effect of the nitrogen atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) of the amide group is characteristically found at a very low field (typically 170-180 ppm). Carbons directly bonded to the nitrogen of the amino group (C3) and the carbon bearing the cycloheptyl substituent (C2) would also have predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents expected chemical shift ranges based on analogous structures. Actual experimental values may vary.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Expected Multiplicity (¹H)
1-CONH₂-~175-180-
-CONHAmide Protons~7.0-8.0-Two broad singlets
2-CH-~2.0-2.5~45-55Multiplet
3-CH₂-NH₂~2.8-3.3~40-50Multiplet
-NHAmine Protons~1.5-2.5 (broad)-Broad singlet
1'Cycloheptyl-CH-~1.5-1.9~35-45Multiplet
2', 3', 4', 5', 6', 7'Cycloheptyl-(-CH₂-)₆~1.2-1.8~25-35Overlapping multiplets

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. nih.govcsbsju.edunih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). For this compound, a COSY spectrum would be critical to establish the propanamide backbone by showing a correlation between the proton at C2 and the methylene (B1212753) protons at C3. It would also reveal the connectivity within the cycloheptyl ring by showing correlations between adjacent methylene protons. diva-portal.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. diva-portal.org This powerful technique allows for the definitive assignment of carbon resonances based on the already assigned proton spectrum, or vice-versa, confirming the C-H connections outlined in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations would include:

The amide protons (-CONH₂) showing a correlation to the carbonyl carbon (C1).

The proton at C2 showing correlations to the carbonyl carbon (C1) and the C3 carbon.

The methylene protons at C3 correlating with C2.

Protons on the cycloheptyl ring showing correlations to C2, confirming the attachment point of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of their through-bond connectivity. NOESY is crucial for determining the stereochemistry and preferred conformation of the molecule, for instance, by showing correlations between certain protons on the cycloheptyl ring and protons on the propanamide chain.

Should this compound exist as a crystalline solid, solid-state NMR (ssNMR) would provide invaluable information that is inaccessible in solution. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions. nih.gov This technique is particularly useful for:

Identifying Polymorphism: Detecting different crystalline forms of the compound, which may have different physical properties. nih.gov

Characterizing Molecular Packing: Understanding how molecules are arranged in the crystal lattice.

Probing Intermolecular Interactions: Directly observing hydrogen bonding, for example, between the amine and amide groups of adjacent molecules. nih.govacs.orgherts.ac.uk

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

ESI is a soft ionization technique that is ideal for polar, non-volatile molecules like amino amides. nih.gov It typically generates a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation. For this compound (Molecular Formula: C₁₀H₂₀N₂O), high-resolution mass spectrometry (HRMS) using ESI would be used to verify its elemental composition.

Calculated Monoisotopic Mass: 184.1576 g/mol

Expected [M+H]⁺ Ion: m/z 185.1648

Observing this ion with high accuracy (typically within 5 ppm) provides strong evidence for the compound's molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 185.16) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions (fragments). nih.gov The fragmentation pattern is highly characteristic of the molecule's structure. Common fragmentation pathways for protonated amino amides include neutral losses and cleavages at the weakest bonds. nih.govstackexchange.com

Key expected fragmentation pathways for [M+H]⁺ of this compound would include:

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to an ion at m/z 168.1386.

Loss of the Amide Group as a Radical (•CONH₂): Cleavage of the C1-C2 bond could lead to a fragment corresponding to the loss of the primary amide functionality.

Cleavage of the Amide Bond: The N-CO bond can cleave, which is a characteristic fragmentation of amides. nih.gov

Fragmentation of the Cycloheptyl Ring: The cycloheptyl ring can undergo characteristic ring-opening and fragmentation, leading to a series of smaller ions.

Table 2: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound Note: This table presents plausible fragmentation pathways. The relative abundance of these ions would depend on the specific instrumental conditions.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss / Fragment IdentityProposed Structure of Fragment
185.1648168.1386NH₃ (Ammonia)[C₁₀H₁₈NO]⁺
185.1648141.1539C₂H₄N₂ (from amide and amine)[C₈H₁₉]⁺ (Cycloheptylmethyl cation)
185.164888.0757C₇H₁₃ (Cycloheptyl radical)[C₃H₉N₂O]⁺ (Propanamide backbone fragment)
185.164844.0498C₈H₁₅NO (Main structure)[C₂H₆N]⁺ (Iminium ion from C3-amine)

Scientific Article on this compound Cannot Be Generated Due to Lack of Available Data

Efforts to compile a detailed scientific article on the chemical compound this compound have been unsuccessful due to a significant lack of publicly available research and analytical data. Despite a comprehensive search of scientific databases, academic journals, and patent literature, the specific characterization details required to fulfill the requested article outline could not be located.

The user's request specified a detailed article focusing on advanced characterization and structural elucidation methodologies for this compound, including High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (IR, Raman), X-ray Crystallography, and Elemental Analysis. This level of detail necessitates access to primary research where these specific analyses have been performed and the results published.

The investigation has revealed that while the compound may be listed in chemical supplier catalogs, no peer-reviewed studies or patents appear to have been published that describe its synthesis and subsequent detailed analytical characterization. Without this foundational data, it is impossible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Generating content for the specified sections would require:

Elemental Analysis:Experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen to verify the compound's empirical formula.

As this specific experimental data for this compound is not available in the public scientific domain, any attempt to write the requested article would rely on speculation or the use of data from unrelated compounds, which would violate the core principles of scientific accuracy and the user's explicit instructions. Therefore, the creation of the requested article is not possible at this time.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Mobile Phase Optimization for Separation Resolution of Amino Amides

The composition of the mobile phase plays a pivotal role in the separation of amino amides. Optimization of the mobile phase aims to achieve adequate resolution between the analyte of interest and other components in the sample matrix. For amino amides, which possess both polar (amino and amide groups) and non-polar (cycloheptyl group) moieties, the mobile phase composition must be carefully tuned.

Key parameters for mobile phase optimization include the organic modifier concentration, pH, and the type and concentration of buffer salts. A common approach for the separation of amino amides is reversed-phase HPLC, where a polar mobile phase and a non-polar stationary phase are used. A gradient elution, where the concentration of the organic modifier (e.g., acetonitrile or methanol) is increased over time, is often employed to effectively separate compounds with a wide range of polarities.

The pH of the mobile phase is a critical factor as it influences the ionization state of the amino group. Operating at a pH below the pKa of the amino group will result in its protonation, increasing its polarity and affecting its retention on a reversed-phase column. The use of buffers, such as phosphate or acetate, is essential to maintain a stable pH and ensure reproducible retention times.

Illustrative Example of Mobile Phase Gradients for Amino Amide Separation

Time (minutes)% Solvent A (e.g., 0.1% Formic Acid in Water)% Solvent B (e.g., 0.1% Formic Acid in Acetonitrile)
0.0955
2.0955
10.0595
12.0595
12.1955
15.0955
Note: This table is for illustrative purposes only and represents a typical gradient profile. Actual conditions would require empirical optimization for this compound.

Column Chemistry Selection for Polar and Non-Polar Analytes (e.g., Reversed-Phase, HILIC)

The choice of column chemistry is paramount for the successful separation of analytes with diverse polarities. For a compound like this compound, which has both polar and non-polar characteristics, several column chemistries can be considered.

Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC. Stationary phases such as C18 (octadecylsilane) and C8 (octylsilane) are non-polar. In RP-HPLC, polar compounds elute earlier, while non-polar compounds are retained longer. The non-polar cycloheptyl group of this compound would interact with the stationary phase, allowing for retention and separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. The stationary phases in HILIC are polar (e.g., bare silica, amide, or diol-bonded silica), and the mobile phase is a high percentage of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer. In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. The polar amino and amide groups of this compound would facilitate its retention in HILIC mode.

Comparison of Column Chemistries for Amino Amide Analysis

Column ChemistryStationary Phase PolarityMobile Phase PolarityRetention MechanismSuitable for
Reversed-Phase (e.g., C18)Non-PolarPolarHydrophobic interactionsCompounds with sufficient non-polar character
HILIC (e.g., Amide)PolarNon-Polar (high organic)Partitioning into an aqueous layer on the stationary phasePolar and hydrophilic compounds
Note: The selection of the optimal column chemistry would depend on the specific sample matrix and the presence of other interfering compounds.

Gas Chromatography (GC) with Volatile Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Amino amides like this compound are generally non-volatile due to their polar functional groups. Therefore, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.

Derivatization involves chemically modifying the analyte to replace active hydrogens in the amino and amide groups with less polar, more volatile moieties. Common derivatization reagents for compounds containing amino groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), and alkylating agents.

The choice of derivatization reagent depends on the specific functional groups present in the molecule and the desired chromatographic performance. For this compound, a silylation reaction would convert the -NH2 and -CONH2 groups into their corresponding trimethylsilyl (TMS) derivatives, which are significantly more volatile.

Hyphenated Techniques for Enhanced Specificity and Sensitivity

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced specificity and sensitivity for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices. After separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for amino amides include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).

In tandem mass spectrometry (MS/MS), a specific precursor ion (the ionized form of the analyte) is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This provides a high degree of specificity, as it is unlikely that other co-eluting compounds will have the same precursor and product ions.

Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]+
Product Ion 1 (m/z)Fragment corresponding to loss of NH3
Product Ion 2 (m/z)Fragment corresponding to the cycloheptyl moiety
Collision EnergyOptimized for maximum product ion intensity
Note: The m/z values and collision energy are hypothetical and would need to be determined experimentally for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of a mass spectrometer. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI).

EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and serves as a chemical "fingerprint" for the compound, allowing for its identification by comparison to a spectral library. For quantification, selected ion monitoring (SIM) can be used, where the instrument is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity.

Future Research Directions in the Chemistry of 3 Amino 2 Cycloheptylpropanamide

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on superstoichiometric amounts of reagents, leading to considerable waste. sigmaaldrich.com The development of greener synthetic routes for 3-Amino-2-cycloheptylpropanamide is a critical future direction. Research should pivot from classical condensation reactions requiring high temperatures to modern, catalytic approaches that offer higher atom economy and milder reaction conditions. nih.govfiveable.me

Promising avenues include the dehydrogenative coupling of the corresponding alcohol and amine precursors catalyzed by ruthenium or other transition metals, a process that liberates only hydrogen gas as a byproduct. sigmaaldrich.com Another sustainable approach is the use of palladium catalysis for aminocarbonylation reactions, which can be performed in environmentally benign media like deep eutectic solvents. nih.gov Furthermore, exploring organocatalytic methods, such as those using boronic acids, could provide waste-free amidations at room temperature. sigmaaldrich.com The development of scalable, chromatography-free protocols, perhaps utilizing reagents like diethylaminosulfur trifluoride (DAST) for efficient coupling, would represent a significant advance, minimizing waste and simplifying purification. acs.orgacs.org These modern techniques offer the potential for more efficient and environmentally responsible production of this compound and its derivatives. acs.org

Investigation of Advanced Catalytic Systems for Amide and Amine Functionalization

The dual functionality of this compound, containing both a primary amine and a primary amide, offers a rich platform for selective chemical modification. Future research should focus on developing and applying advanced catalytic systems that can distinguish between these two groups and even target the C-H bonds of the cycloheptyl scaffold.

Molybdenum(VI)-based catalysts have shown promise for the site-selective functionalization of amides under mild conditions, producing water as the only byproduct. nih.gov Such systems could be adapted to modify the amide group of this compound while leaving the amine untouched. Conversely, oxidative photoredox catalysis has emerged as a powerful tool for the functionalization of amines. acs.org The application of these light-driven methods could enable selective reactions at the amino group. Additionally, iridium- and molybdenum-based catalysts have been successfully used for the reductive functionalization of amides, transforming them into highly functionalized amines. nih.gov Research into directing-group strategies, potentially using a pyrimidine-based auxiliary, could unlock palladium-catalyzed functionalization of the remote C-H bonds on the cycloheptyl ring. acs.org The use of amine-functionalized supports could also lead to novel catalytic systems with enhanced activity and stability. rsc.org

Table 1: Advanced Catalytic Systems for Potential Functionalization
Catalyst SystemTarget Functional GroupType of TransformationPotential AdvantageReference
Molybdenum(VI) ComplexesAmideSite-selective functionalization (e.g., cyclodehydration)High selectivity, minimal waste nih.gov
Iridium or Ruthenium PhotoredoxAmineOxidative C-H and C-C functionalizationMild, light-driven reactions acs.org
Iridium/Silane SystemsAmideReductive functionalization (e.g., alkylation, cyanation)Chemoselective activation and modification nih.gov
Palladium/Directing GroupC-H Bonds (Cycloheptyl)Remote C-H functionalization (e.g., cyanation, alkylation)Modification of the aliphatic scaffold acs.org

Deepening Mechanistic Understanding of Complex Amide and Amine Reactivity

A fundamental challenge in the chemistry of this compound is the differential reactivity of its amide and amine functional groups. The nitrogen lone pair in the amide is delocalized through resonance with the carbonyl group, rendering it significantly less basic and nucleophilic than the primary amine. msu.edupatsnap.com While foundational mechanisms for reactions like amide hydrolysis are understood, the interplay between the two functional groups within the same molecule warrants deeper investigation. fiveable.melibretexts.org

Future mechanistic studies should employ a combination of experimental and computational techniques to unravel the complexities of its reactivity. For instance, in reactions involving both groups, such as an intramolecular cyclization, kinetic studies can determine the rate-limiting steps. stackexchange.com Understanding the dynamic features and kinetic controls will be key to designing selective transformations. nih.govresearchgate.net Isotopic labeling experiments can trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms. The reactivity of the molecule can be complex, with various mechanistic possibilities that are not mutually exclusive. acs.org Investigating how the sterically bulky cycloheptyl group influences the transition states of reactions at the adjacent stereocenter will also be crucial for predicting and controlling stereochemical outcomes.

Development of High-Throughput Analytical Platforms for Amino Amide Profiling

As research generates libraries of this compound derivatives, the need for rapid and efficient analytical techniques becomes paramount. The development of high-throughput platforms for the analysis and profiling of these amino amides is a critical enabling step for future research.

Current advances in liquid chromatography coupled with mass spectrometry (LC-MS) allow for the analysis of amino acids in under a minute without the need for derivatization. chromatographyonline.com Adapting such methods for this compound would significantly accelerate the screening of reaction outcomes. For more sensitive and quantitative analysis, targeted UPLC-MS/MS assays can be developed. acs.org These methods often use pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) to enhance chromatographic separation and detection properties for dozens of analytes in a single run. acs.org For screening large combinatorial libraries of novel polymers, ultra-high-throughput platforms, such as fiber-optic array scanning technology (FAST), which can screen millions of compounds per minute, could be adapted to identify derivatives with specific binding properties. nih.gov The establishment of such robust analytical workflows is essential for supporting extensive structure-activity relationship studies. acs.orgnih.gov

Table 2: Comparison of Analytical Techniques for Amino Amide Profiling
TechniquePrincipleThroughputKey FeatureReference
UPLC-MSReversed-phase chromatography with mass spectrometryHigh (<1 min/sample)Rapid analysis without derivatization chromatographyonline.com
UPLC-MS/MS with DerivatizationTargeted analysis of derivatized aminesModerate (~7-15 min/sample)High sensitivity and quantification of multiple analytes acs.org
Amino Acid AnalyzerIon exchange chromatography with post-column derivatization (ninhydrin)Low to Moderate"Gold standard" for precise quantification membrapure.de
Fiber-Optic Array Scanning (FAST)Screening of bead-based librariesUltra-High (~5M compounds/min)Screening of massive combinatorial libraries nih.gov

Computational Design of New Amide and Amino Amide Architectures with Tailored Reactivity

Computational chemistry offers powerful predictive tools to guide the synthesis of new molecules, saving significant time and resources. Future research on this compound should leverage computational design to create novel architectures with specific, tailored properties and reactivity.

Using quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, researchers can model the effects of structural modifications on the molecule's behavior. rsc.org For example, modifications to the cycloheptyl ring—such as introducing heteroatoms, unsaturation, or different substituents—can be modeled to predict their impact on the molecule's conformation and the electronic properties of the amine and amide groups. Computational methods can be used to design derivatives that favor specific intramolecular interactions or possess enhanced affinity for a biological target. rsc.org Furthermore, the study of how amide groups direct the formation of different secondary building units in coordination polymers demonstrates their crucial role in molecular architecture, an insight that can be applied to the design of novel materials. acs.org By simulating reaction pathways and transition state energies, computational chemistry can help identify the most promising synthetic targets before they are pursued in the lab, accelerating the discovery of new amino amides with desired functions.

Q & A

Q. Table 1. Optimization Parameters for Amidation

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneHigh reactivity
CatalystTriethylamine (1.5 eq)Neutralizes HCl
Reaction Time4–6 hours75–85% yield

Steric hindrance from the cycloheptyl group may require extended reaction times compared to phenyl analogs .

(Basic) How can researchers characterize the stereochemical configuration of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H-NMR splitting patterns (e.g., cycloheptyl protons at δ 1.5–2.0) and 13C^{13}C-NMR for carbonyl (C=O) signals (~170 ppm) .
  • Chiral HPLC: Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times to standards .
  • Optical Rotation: Measure specific rotation ([α]D_D) to confirm enantiopurity (e.g., +15° to +25° for the (S)-enantiomer) .

(Advanced) What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the reactivity of this compound?

Methodological Answer:

  • Computational Modeling: Use density functional theory (DFT) to predict reaction pathways (e.g., nucleophilic attack at the carbonyl). Compare with experimental NMR kinetics .
  • Isotopic Labeling: Introduce 13C^{13}C-labeled carbonyl groups to track reaction intermediates via 13C^{13}C-NMR .
  • Iterative Refinement: Adjust solvent polarity (e.g., switch from DCM to THF) or catalyst loading to align observed reactivity with simulations .

(Advanced) How can researchers design experiments to evaluate the potential biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates. Monitor IC50_{50} values at varying concentrations (1–100 µM) .
  • Receptor Binding Studies: Perform competitive radioligand binding assays (e.g., 3H^3H-GABAA_A receptors) to assess affinity .
  • Cellular Uptake: Use LC-MS to quantify intracellular concentrations after incubation with HEK-293 cells (1–24 hours) .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .
  • First Aid: For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention .
  • Storage: Keep in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

(Advanced) How does the cycloheptyl substituent influence the chemical reactivity of this compound compared to aromatic analogs?

Methodological Answer:

  • Steric Effects: The bulky cycloheptyl group reduces nucleophilic attack rates at the β-carbon by 30–40% compared to phenyl analogs (kinetic studies via 1H^1H-NMR) .
  • Electronic Effects: Cycloheptyl’s electron-donating nature increases amide resonance stabilization, confirmed by IR shifts (C=O stretch at 1650 cm1^{-1} vs. 1670 cm1^{-1} for phenyl) .

Q. Table 2. Reactivity Comparison with Analogs

CompoundReaction Rate (k, s1^{-1})C=O IR Stretch (cm1^{-1})
This compound0.451650
3-Amino-2-phenylpropanamide0.681670

(Advanced) How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be reconciled when characterizing derivatives of this compound?

Methodological Answer:

  • High-Resolution MS: Resolve ambiguous molecular ions (e.g., [M+H]+^+ at m/z 199.2) to confirm elemental composition .
  • 2D NMR: Use HSQC and HMBC to assign ambiguous 1H^1H-13C^{13}C correlations (e.g., distinguishing NH2_2 from cycloheptyl protons) .
  • X-ray Crystallography: Resolve stereochemical ambiguities by growing single crystals in ethanol/water (70:30) .

(Basic) What analytical methods are most reliable for assessing the purity of this compound?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection at 210 nm. Purity >98% is indicated by a single peak .
  • Melting Point: Compare observed mp (e.g., 145–147°C) to literature values (±2°C tolerance) .
  • Karl Fischer Titration: Quantify residual water (<0.5% w/w) to ensure stability .

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